2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile
Description
The compound 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is a heterocyclic molecule featuring a 1,3-oxazole core substituted with a carbonitrile group at position 4. At position 2, it bears a furan-2-yl moiety modified at its 5-position with a (4-chlorophenoxy)methyl substituent. Position 5 of the oxazole is functionalized with a (2-phenylethyl)amino group.
Properties
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(2-phenylethylamino)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c24-17-6-8-18(9-7-17)28-15-19-10-11-21(29-19)23-27-20(14-25)22(30-23)26-13-12-16-4-2-1-3-5-16/h1-11,26H,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOWLMSSCQPRLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the chlorophenoxy group: This step involves the substitution of a hydrogen atom on the furan ring with a 4-chlorophenoxy group using nucleophilic substitution reactions.
Formation of the oxazole ring: The oxazole ring can be formed through cyclization reactions involving appropriate precursors.
Introduction of the phenethylamino group: This step involves the substitution of a hydrogen atom on the oxazole ring with a phenethylamino group using nucleophilic substitution reactions.
Introduction of the carbonitrile group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens (Cl2, Br2), alkylating agents, and nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with applications in drug discovery and development.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Variations
- Target Compound: 1,3-oxazole core with furan and phenethylamino substituents.
- Analog 1: 5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile () Core: Identical 1,3-oxazole structure. Substituents:
- Position 2: 5-[(4-methoxyphenoxy)methyl]furan-2-yl (vs. 4-chlorophenoxy in the target).
- Position 5: 4-Fluorobenzylamino (vs. phenethylamino in the target). Molecular Formula: C₂₃H₁₈FN₃O₄ (419.412 g/mol) .
- Analog 2: 2-(2-Chlorophenyl)-5-{[2-(dimethylamino)ethyl]amino}-1,3-oxazole-4-carbonitrile () Core: 1,3-oxazole with a 2-chlorophenyl group. Substituents:
- Position 5: Dimethylaminoethylamino (shorter chain vs. phenethylamino in the target). Molecular Formula: C₁₄H₁₅ClN₄O (290.75 g/mol) .
Furan and Aromatic Substituent Modifications
- 4-Chlorophenoxy vs.
- Phenethylamino vs. Benzylamino: The phenethyl group (C₆H₅-CH₂CH₂-) in the target provides greater conformational flexibility and lipophilicity than the benzyl group (C₆H₅-CH₂-) in Analog 1, which may influence receptor binding .
Physicochemical Properties
Calculated based on structural analysis. *Methoxy groups reduce lipophilicity compared to chloro ().
Biological Activity
The compound 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is a synthetic organic molecule featuring a complex structure that includes furan and oxazole rings. This compound has garnered interest in pharmacological research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 357.83 g/mol. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, a review highlighted various oxazole derivatives, including our compound, showing effective Minimum Inhibitory Concentration (MIC) values against a range of pathogens:
| Compound | MIC (µg/ml) against Candida species |
|---|---|
| 11 | 1.6 (C. albicans) |
| 12 | 0.8 (C. tropicalis) |
These results indicate that the compound may possess antifungal activity comparable to known antifungal agents like fluconazole .
Anticancer Activity
The anticancer potential of oxazole derivatives has been extensively studied. For example, compounds similar to the target molecule have shown promising results in inhibiting cancer cell proliferation across various cancer lines. A specific study reported that oxazole derivatives reduced cell viability in human breast cancer cell lines by inducing apoptosis and inhibiting the cell cycle at the G0/G1 phase .
Anti-inflammatory Effects
The anti-inflammatory properties of oxazole derivatives are also noteworthy. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in vitro and in vivo models. This mechanism suggests potential therapeutic applications for inflammatory diseases .
The proposed mechanism by which this compound exerts its biological effects involves the modulation of specific molecular targets:
- Inhibition of Enzymatic Activity : The oxazole moiety interacts with enzymes involved in inflammatory pathways.
- Receptor Binding : The phenylethylamine side chain may facilitate binding to various receptors implicated in pain and inflammation.
- Cell Cycle Arrest : The compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
Case Studies
Several case studies have investigated the biological activities of similar compounds:
- Antimicrobial Efficacy : A study conducted on a series of oxazole derivatives revealed that modifications on the furan ring significantly enhanced their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.
- Cancer Cell Line Studies : In vitro studies using MCF-7 breast cancer cells demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values indicating effectiveness at low concentrations.
- Inflammation Models : In animal models of arthritis, administration of the compound resulted in reduced paw swelling and decreased levels of inflammatory markers, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
